molecular formula C27H31N3O6S B2994880 ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878059-74-6

ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No. B2994880
CAS RN: 878059-74-6
M. Wt: 525.62
InChI Key: SECYSBUVZDKJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an azepan-1-yl group, an indole group, a sulfonyl group, and an acetamido group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The azepan-1-yl group, for example, is a seven-membered ring containing one nitrogen atom . The indole group is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the indole group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Applications in Chemical Synthesis

  • Domino Reaction Processes : Research by Indumathi et al. (2010) presents a L-proline-catalyzed three-component domino reaction process that synthesizes highly substituted thienothiopyrans, demonstrating the utility of similar compounds in creating complex molecules with high stereoselectivity and multiple stereocenters in a single operation (Indumathi, Perumal, & Menéndez, 2010).

  • Tandem Protocol for Synthesis : A four-component tandem protocol described by Indumathi et al. (2007) for the synthesis of highly functionalized [1,4]-thiazines again illustrates the use of similar ethyl 2-sulfonyl acetate compounds in stereoselective synthesis, highlighting their importance in creating structurally complex and stereochemically rich molecules (Indumathi, Kumar, & Perumal, 2007).

  • Stannyl Radical-Mediated Cleavage : Research on the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones to synthesize α-fluoro esters by Wnuk et al. (1996) shows the reactivity and potential transformations of sulfonyl-containing compounds, providing a methodology for synthesizing fluorinated molecules (Wnuk, Rios, Khan, & Hsu, 1996).

Molecular Docking and Biological Activity Studies

  • Molecular Docking Study : A study by El-Azab et al. (2016) on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate through FT-IR, FT-Raman spectra, and molecular docking shows its potential inhibitory activity against pyrrole inhibitor, suggesting how similar molecules could be explored for their biological activities (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its potential biological activity, and determining its physical and chemical properties .

properties

IUPAC Name

ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-5-7-13-22(20)28-25(31)19-37(34,35)24-17-30(23-14-8-6-12-21(23)24)18-26(32)29-15-9-3-4-10-16-29/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECYSBUVZDKJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.